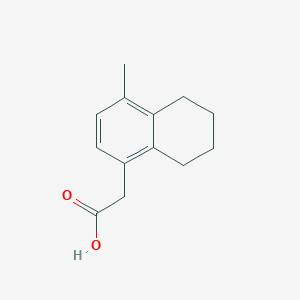
2-(4-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by a naphthalene ring system that is partially hydrogenated, making it a tetrahydronaphthalene derivative The presence of a methyl group at the 4-position and an acetic acid moiety at the 2-position further defines its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of a tetrahydronaphthalene derivative with an appropriate acetic acid precursor. For instance, the reaction of 4-methyl-5,6,7,8-tetrahydronaphthalene with bromoacetic acid in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of 2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid may involve catalytic hydrogenation of a naphthalene derivative followed by functional group transformations. The use of palladium or platinum catalysts under hydrogen gas can facilitate the hydrogenation process. Subsequent steps may include Friedel-Crafts acylation to introduce the acetic acid moiety .
化学反应分析
Types of Reactions
2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products
Oxidation: 2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid can be oxidized to 2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde.
Reduction: Reduction can yield 2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)ethanol.
Substitution: Halogenation can produce 2-(4-chloro-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid.
科学研究应用
2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its derivatives are used in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 5,6,7,8-Tetrahydro-2-naphthoic acid
- 5,6,7,8-Tetrahydro-2-naphthylamine
- 5,6,7,8-Tetrahydro-2-naphthol
Uniqueness
Compared to similar compounds, 2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid is unique due to the presence of both a methyl group and an acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C13H16O2/c1-9-6-7-10(8-13(14)15)12-5-3-2-4-11(9)12/h6-7H,2-5,8H2,1H3,(H,14,15) |
InChI 键 |
RAOQUJKFRHTQJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CCCCC2=C(C=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


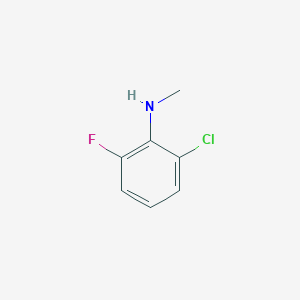
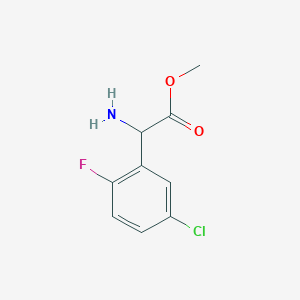
![(3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoicacid](/img/structure/B13550450.png)

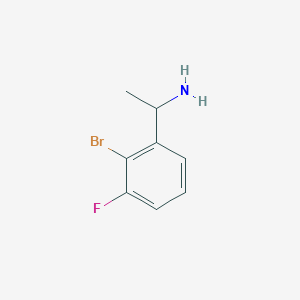
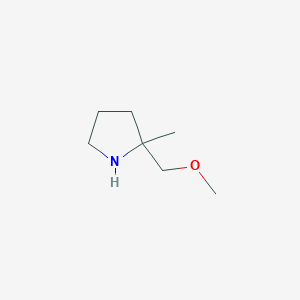
![3-(2-aminoethoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13550474.png)
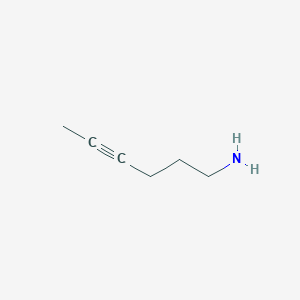
![8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde](/img/structure/B13550485.png)
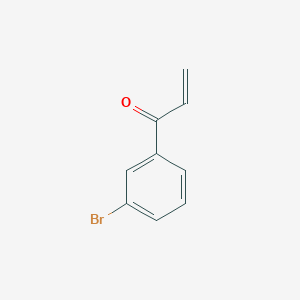
![2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13550496.png)
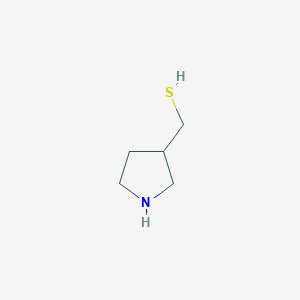
![1-Methyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B13550503.png)
![tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13550506.png)
